7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Overview
Description
“7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine” is a chemical compound with the CAS Number: 52333-31-0 . It has a linear formula of C7H8BrN3 . The compound is typically stored in a freezer . It is an off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11) . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 214.06 . It is an off-white solid and should be stored in a freezer .
Scientific Research Applications
Regioselective Synthesis and Optical Properties
The synthesis of dipyrrolopyrazine (DPP) derivatives, including pyrrolothieno-pyrazine derivatives through regio-selective amination of dihalo-pyrrolopyrazines, demonstrates the significance of pyrazine scaffolds in organic optoelectronic materials. The study showcases methods yielding 2-amino- or 3-amino-pyrrolopyrazines and their conversion to 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives. These compounds have promising optical properties and potential for optoelectronic applications due to their thermal properties and molecular packing (Meti, Lee, Yang, & Gong, 2017).
Electrochemical Reduction
The electrochemical reduction of pyrido[2,3-b]pyrazines, including 7-bromopyrido[2,3-b]pyrazines, leads to various dihydro derivatives, demonstrating the versatility of these compounds in chemical reactions. The process can result in the formation of 1,2,3,4-tetrahydropyridopyrazines, showing the compounds' potential for diverse synthetic applications (Armand, Chekir, & Pinson, 1978).
Halogen Bond Donors
N,N′-Dibromohydantoins, including those derived from bromopyrazines, have been used as halogen bond donors in crystalline adducts with para-substituted pyridines. This demonstrates their utility not only as electrophilic bromination reagents but also in forming halogen bonds, offering a pathway towards introducing chirality in halogen-bonded systems (Nicolas, Jeannin, Pichon, & Fourmigué, 2016).
Corrosion Inhibition
Pyrazine derivatives, specifically 2-aminopyrazine and 2-amino-5-bromopyrazine, have been explored for their potential as corrosion inhibitors. Computational studies, including density functional theory (DFT) and molecular dynamics (MD) simulations, suggest these compounds could effectively protect steel surfaces against corrosion, highlighting their significance beyond biological applications (Saha, Hens, Murmu, & Banerjee, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMPZPDKILKUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693616 | |
Record name | 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-31-0 | |
Record name | 7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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